BenchChemオンラインストアへようこそ!

1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Physicochemical Property Drug Design Lipophilicity

1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-93-5) is a heterocyclic small molecule with the molecular formula C10H11N3O4S and a molecular weight of 269.28 g/mol. It belongs to the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, a scaffold recognized for its utility as a hinge-binding motif in kinase inhibitor design and as a key intermediate in the synthesis of bioactive molecules.

Molecular Formula C10H11N3O4S
Molecular Weight 269.28 g/mol
CAS No. 76360-93-5
Cat. No. B1320970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
CAS76360-93-5
Molecular FormulaC10H11N3O4S
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCOCCN1C2=NC(=NC=C2C(=O)OC1=O)SC
InChIInChI=1S/C10H11N3O4S/c1-16-4-3-13-7-6(8(14)17-10(13)15)5-11-9(12-7)18-2/h5H,3-4H2,1-2H3
InChIKeyBLSDODAIMSRMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-93-5): Core Scaffold and Physicochemical Baseline for Procurement


1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 76360-93-5) is a heterocyclic small molecule with the molecular formula C10H11N3O4S and a molecular weight of 269.28 g/mol [1]. It belongs to the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, a scaffold recognized for its utility as a hinge-binding motif in kinase inhibitor design and as a key intermediate in the synthesis of bioactive molecules [2]. Its structure features a 2-methoxyethyl substituent at the N1 position and a methylthio group at C7, a combination that dictates its distinct physicochemical profile, including a computed XLogP3-AA of 0.5, zero hydrogen bond donors, and seven hydrogen bond acceptors, which are critical parameters for permeability and solubility in drug discovery programs [1].

Why 1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Cannot Be Replaced by a Generic Analog in a Procurement Specification


Substituting this compound with a close analog, such as the 1-isopropyl or 1-methyl derivative, introduces significant risk of functional divergence in a biological assay or synthetic pathway. The pyrimido[4,5-d][1,3]oxazine core is a privileged scaffold where even minor N1 modifications lead to substantial changes in kinase selectivity and potency, as demonstrated by structure-activity relationship (SAR) studies on related BTK and EGFR inhibitors [1]. The 2-methoxyethyl group is not a passive substituent; it provides a specific balance of hydrophilicity and steric bulk, reflected in a moderately low computed logP of 0.5, compared to a more lipophilic isopropyl analog [2]. This directly impacts aqueous solubility, membrane permeability, and off-target binding profiles. In synthetic applications, the methylthio group at C7 serves as a specific leaving group or precursor for further derivatization, a reactivity pathway established in the synthesis of 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones from 4,6-dichloro-2-(methylsulfanyl)pyrimidine [3]. Using an analog with a different N1-alkyl group would alter the kinetics of this substitution and the stability of the resulting intermediate.

Quantitative Differentiation Guide for 1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Benchmarking Against 1-Isopropyl Analog

The computed lipophilicity (XLogP3-AA) for 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is 0.5 [1]. This value is significantly lower than that of the closely related 1-isopropyl-7-(methylthio) analog (CAS 76360-89-9), which, due to its hydrocarbon-only N1 substituent, is expected to have a higher logP (estimated >1.5 based on the loss of the polar ether oxygen and increased carbon count). The lower lipophilicity of the target compound suggests superior aqueous solubility and a different pharmacokinetic profile, which is a critical selection parameter for in vitro assays requiring DMSO or aqueous stock solutions.

Physicochemical Property Drug Design Lipophilicity

Hydrogen Bond Acceptor Count as a Selectivity Determinant Over 1-Methyl Analog

The 2-methoxyethyl substituent introduces an additional ether oxygen, resulting in a total of seven hydrogen bond acceptors for the target compound [1]. In contrast, the 1-methyl-7-(methylthio) analog (CAS 1253789-15-9) has only four hydrogen bond acceptors. In the context of the pyrimido[4,5-d][1,3]oxazine core, which acts as a kinase hinge binder, the presence of an additional HBA can form a critical hydrogen bond with the ribose pocket or solvent front of a kinase, enhancing both potency and selectivity. This was a key design principle in the development of pyrimido[4,5-d][1,3]oxazin-2-one-based BTK inhibitors, where N1 substitutions dramatically altered kinase selectivity profiles [2].

Medicinal Chemistry Molecular Recognition Kinase Selectivity

Methylthio Group as a Synthetic Handle for Late-Stage Diversification

The C7 methylthio group is a well-established synthetic handle for oxidation to a methylsulfonyl leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines. This three-step sequence, starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine, was specifically developed to produce a library of 1,4-disubstituted 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones in moderate to high yields (65–82%) [1]. The target compound, with its N1-methoxyethyl group, is a direct product of this methodology. This dual reactivity—an activated leaving group at C7 and a functionalized N1—is a core differentiator from analogs with inert 7-phenyl substituents, which cannot undergo further substitution. For a medicinal chemist, this makes the compound not just a screening hit, but a versatile intermediate for generating diverse lead series.

Organic Synthesis Chemical Biology Derivatization

Physicochemical Property Suite Comparison Against Class Baseline

An assessment of key drug-likeness parameters reveals a distinct profile for the target compound. Its molecular weight of 269.28 g/mol, zero hydrogen bond donors, and 4 rotatable bonds place it within favorable drug-like space [1]. Of particular note is the rotatable bond count of 4, which is higher than the 1-methyl analog (1 rotatable bond) due to the methoxyethyl chain. This increased flexibility can lead to a more favorable entropic binding penalty or improved aqueous solubility compared to the more rigid analog. The compound's computed density of 1.48 g/cm³ and boiling point of 446.8°C at 760 mmHg further differentiate it for formulation and handling protocols .

Drug-Likeness ADME Computational Chemistry

Optimal Application Scenarios for 1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Driven by Quantitative Differentiation


Fragment-Based or Encoded Library Diversification via C7 Nucleophilic Substitution

The proven reactivity of the C7 methylthio group as a leaving group [1] makes this compound an ideal advanced intermediate for generating DNA-encoded libraries (DELs) or focused kinase inhibitor arrays. A user can oxidize the methylthio to a methylsulfonyl group, then perform parallel SNAr with dozens of amines to rapidly explore the solvent-exposed region of a kinase active site. This is a more efficient strategy than de novo synthesis of each final compound, leveraging the core scaffold's hinge-binding properties established for the pyrimido[4,5-d][1,3]oxazin-2-one class [2].

Development of Solubility-Enhanced Kinase Probes for Cellular Assays

In a program where a lead series suffers from poor aqueous solubility (high logP), this compound serves as a strategic starting point. Its low computed XLogP3-AA of 0.5 and high hydrogen bond acceptor count (7) [3] directly address solubility issues. By using it as a core scaffold, medicinal chemists can install larger hydrophobic groups at the C7 position via the methylthio handle, while the polar N1-methoxyethyl chain keeps the overall logP within a developable range. This is crucial for cellular target engagement assays where non-specific binding from lipophilic compounds masks true activity.

Chemical Probe Synthesis with Enhanced Selectivity Profile

The distinct HBA count and rotatable bond profile of this compound compared to the rigid 1-methyl analog provide a basis for designing selective chemical probes. In kinase inhibitor projects, the flexible methoxyethyl chain can explore the ribose pocket or solvent channel, forming transient hydrogen bonds that confer selectivity over closely related kinases [2]. A researcher would select this compound over the 1-isopropyl or 1-methyl analogs to probe these specific interactions in an X-ray crystallography or NMR-based structural biology study.

Quote Request

Request a Quote for 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.